

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-3-chlorobenzaldehyde

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Compound of Interest

Compound Name: **4-Bromo-3-chlorobenzaldehyde**

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For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for **4-Bromo-3-chlorobenzaldehyde**, a key intermediate in pharmaceutical and agrochemical synthesis. While direct spectral data for this compound is not extensively published, this guide leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to provide a robust and predictive characterization. We will delve into the interpretation of ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral features. This guide is designed to be a practical resource for researchers, offering not only data interpretation but also detailed experimental protocols and visual aids to facilitate a comprehensive understanding of the spectroscopic properties of this important molecule.

Introduction: The Significance of 4-Bromo-3-chlorobenzaldehyde

4-Bromo-3-chlorobenzaldehyde (C_7H_4BrClO) is a disubstituted aromatic aldehyde of significant interest in organic synthesis.^[1] Its utility as a building block stems from the presence of three distinct reactive sites: the aldehyde functional group and the bromine and chlorine substituents on the aromatic ring. The precise characterization of this molecule is paramount for ensuring the purity of starting materials and the successful synthesis of more complex target molecules in drug discovery and development. Spectroscopic techniques are indispensable tools for the unambiguous structural elucidation and purity assessment of such compounds.^[2]

This guide will provide a comprehensive overview of the expected spectroscopic data for **4-Bromo-3-chlorobenzaldehyde**, drawing upon established spectroscopic principles and data from related compounds to offer a detailed and predictive analysis.

Molecular Structure and Key Spectroscopic Features

The molecular structure of **4-Bromo-3-chlorobenzaldehyde** dictates its spectroscopic fingerprint. The electron-withdrawing nature of the aldehyde, bromine, and chlorine substituents significantly influences the electronic environment of the aromatic ring, leading to characteristic chemical shifts in NMR spectroscopy and distinct vibrational frequencies in IR spectroscopy.

Caption: Molecular structure of **4-Bromo-3-chlorobenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

1H NMR Spectroscopy

The 1H NMR spectrum of **4-Bromo-3-chlorobenzaldehyde** is expected to show distinct signals for the aldehydic proton and the three aromatic protons.

Table 1: Predicted 1H NMR Data for **4-Bromo-3-chlorobenzaldehyde**

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehyde-H	~9.98	Singlet (s)	-
H-2	~8.11	Doublet (d)	~1.9
H-5	~7.77	Doublet of Doublets (dd)	~8.2, ~1.9
H-6	~8.02	Doublet (d)	~8.2

Data sourced from ChemicalBook.

Interpretation:

- **Aldehydic Proton:** The proton of the aldehyde group is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group. This results in a characteristic downfield chemical shift around 9.98 ppm. It appears as a singlet as it has no adjacent protons to couple with.
- **Aromatic Protons:** The three protons on the aromatic ring exhibit a complex splitting pattern due to their coupling with each other.
 - **H-2:** This proton is ortho to the electron-withdrawing aldehyde group and meta to the chlorine atom. It experiences deshielding and appears as a doublet due to coupling with H-6.
 - **H-5:** This proton is ortho to the bromine atom and meta to the aldehyde group. It appears as a doublet of doublets due to coupling with both H-2 (meta-coupling) and H-6 (ortho-coupling).
 - **H-6:** This proton is ortho to the chlorine atom and meta to the bromine atom. It is deshielded and appears as a doublet due to ortho-coupling with H-5.

¹³C NMR Spectroscopy

While an experimental ^{13}C NMR spectrum for **4-Bromo-3-chlorobenzaldehyde** is not readily available, a predicted spectrum can be constructed based on the analysis of related compounds such as 4-bromobenzaldehyde and 4-chlorobenzaldehyde.[3]

Table 2: Predicted ^{13}C NMR Data for **4-Bromo-3-chlorobenzaldehyde**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O	~190-192
C-1	~135-137
C-2	~130-132
C-3	~138-140
C-4	~128-130
C-5	~133-135
C-6	~129-131

Interpretation:

- **Carbonyl Carbon:** The carbonyl carbon is significantly deshielded and is expected to appear in the downfield region of the spectrum, typically between 190 and 192 ppm.
- **Aromatic Carbons:** The chemical shifts of the aromatic carbons are influenced by the attached substituents.
 - **C-1 (ipso-carbon to CHO):** This carbon will be deshielded by the aldehyde group.
 - **C-3 (ipso-carbon to Cl):** The electronegative chlorine atom will cause a downfield shift for this carbon.
 - **C-4 (ipso-carbon to Br):** The bromine atom will also induce a downfield shift, though generally less pronounced than chlorine.
 - **C-2, C-5, C-6:** The chemical shifts of these carbons will be influenced by the combined electronic effects of the substituents.

Caption: A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **4-Bromo-3-chlorobenzaldehyde** is expected to be dominated by absorptions from the aldehyde group and the substituted benzene ring.[4][5]

Table 3: Predicted IR Absorption Frequencies for **4-Bromo-3-chlorobenzaldehyde**

Vibrational Mode	Predicted Frequency (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3100-3000	Medium-Weak
Aldehyde C-H Stretch	2850-2820 and 2750-2720	Weak (Fermi doublets)
C=O Stretch (Aldehyde)	1710-1685	Strong
Aromatic C=C Stretch	1600-1450	Medium-Weak
C-Cl Stretch	800-600	Strong
C-Br Stretch	690-515	Strong

Interpretation:

- C-H Stretching: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The aldehyde C-H stretch is characterized by a pair of weak bands (Fermi doublets) in the region of 2850-2720 cm⁻¹.
- C=O Stretching: A strong, sharp absorption band in the region of 1710-1685 cm⁻¹ is the most characteristic feature of the aldehyde carbonyl group. The conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde.
- C=C Stretching: The stretching vibrations of the aromatic ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

- C-X Stretching: The carbon-halogen stretching vibrations are expected in the fingerprint region. The C-Cl stretch will likely appear in the $800\text{-}600\text{ cm}^{-1}$ range, while the C-Br stretch will be at a lower frequency, in the $690\text{-}515\text{ cm}^{-1}$ range.

Mass Spectrometry (MS)

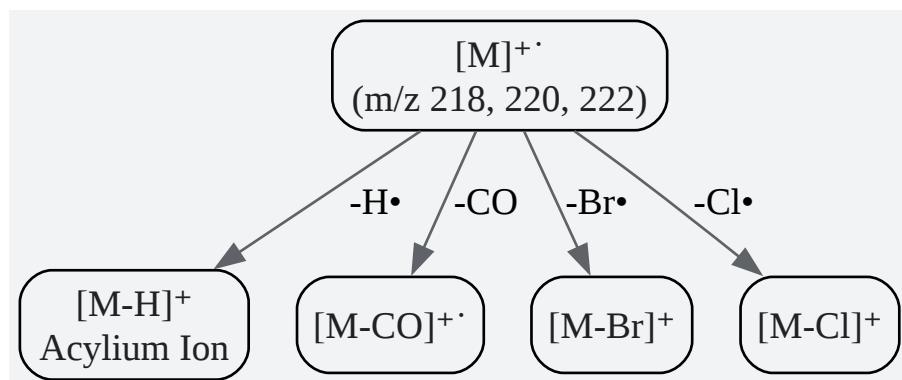
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum of **4-Bromo-3-chlorobenzaldehyde**:

The mass spectrum of **4-Bromo-3-chlorobenzaldehyde** will exhibit a complex molecular ion region due to the isotopic abundances of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) and chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio).^[6] The nominal molecular weight is approximately 218 g/mol .

Key Fragmentation Pathways:

- Loss of a Hydrogen Radical (-H \cdot): Fragmentation of the aldehyde C-H bond would result in a stable acylium ion.
- Loss of Carbon Monoxide (-CO): Following the initial fragmentation, the loss of a neutral CO molecule is a common pathway for aromatic aldehydes.
- Loss of Halogen Radicals (-Br \cdot and -Cl \cdot): Cleavage of the C-Br and C-Cl bonds will lead to fragment ions corresponding to the loss of a bromine or chlorine radical.



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Caption: Predicted major fragmentation pathways for **4-Bromo-3-chlorobenzaldehyde** in mass spectrometry.

Experimental Protocols

NMR Spectroscopy

- Sample Preparation: Accurately weigh 10-20 mg of **4-Bromo-3-chlorobenzaldehyde** and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio, and a relaxation delay of at least 1 second.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a significantly larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shifts relative to TMS (0.00 ppm).

FT-IR Spectroscopy

- Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, acquire the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a Gas Chromatography (GC-MS) system for separation prior to analysis.
- Ionization: Utilize Electron Ionization (EI) at 70 eV.
- Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z 40 to 300.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion cluster and the major fragment ions.

Conclusion

This technical guide has provided a detailed and predictive spectroscopic characterization of **4-Bromo-3-chlorobenzaldehyde**. By integrating established principles of NMR, IR, and MS with comparative data from analogous structures, we have constructed a comprehensive spectral profile for this important synthetic intermediate. The provided interpretations and experimental protocols offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling them to confidently identify and assess the purity of this compound in their work.

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